molecular formula C26H20N2O6 B6034744 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No. B6034744
M. Wt: 456.4 g/mol
InChI Key: XPTHIBZTHXQOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone, also known as BPIQ, is a heterocyclic compound that has gained significant attention in the field of chemistry and pharmaceuticals due to its unique chemical structure and potential applications in various scientific research areas.

Mechanism of Action

The mechanism of action of 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell membranes. 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is its unique chemical structure, which makes it a valuable building block for the synthesis of various heterocyclic compounds. 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone also has potential applications in medicinal chemistry, organic synthesis, and materials science. However, one of the limitations of 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the research on 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of new anticancer, antifungal, and antibacterial agents. Another direction is to explore its potential applications in materials science, particularly in the development of organic semiconductors. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves the condensation reaction between 2,6-dibromoaniline and 2-ethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as N,N-dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through column chromatography to obtain pure 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone.

Scientific Research Applications

2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been extensively studied for its potential applications in various scientific research areas, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to have anticancer, antifungal, and antibacterial properties. In organic synthesis, 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been used as a building block for the synthesis of various heterocyclic compounds. In materials science, 2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been used as a precursor for the synthesis of organic semiconductors.

properties

IUPAC Name

2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O6/c1-3-33-21-11-7-5-9-19(21)27-23(29)15-13-17-18(14-16(15)24(27)30)26(32)28(25(17)31)20-10-6-8-12-22(20)34-4-2/h5-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTHIBZTHXQOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC=C5OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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